1-Carboxy-2-selanylethanaminium
Description
1-Carboxy-2-selanylethanaminium is a theoretical or less-studied organic compound featuring a protonated amine (aminium group), a carboxylic acid substituent at position 1, and a selanyl (-Se-) or selenol (-SeH) group at position 2 on an ethane backbone.
Properties
Molecular Formula |
C3H7NO2Se+ |
|---|---|
Molecular Weight |
168.06 g/mol |
InChI |
InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/p+1 |
InChI Key |
FDKWRPBBCBCIGA-UHFFFAOYSA-O |
SMILES |
C(C(C(=O)O)[NH3+])[Se] |
Canonical SMILES |
C(C(C(=O)O)[NH3+])[Se] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
2-Carboxy-1-phenylethanaminium nitrate
- Structure : Features a phenyl group at position 1 and a carboxy group at position 2, with a nitrate counterion.
- Crystal Data: Monoclinic space group $ P2_1/c $, $ a = 6.20 \, \text{Å}, \, b = 10.31 \, \text{Å}, \, c = 18.08 \, \text{Å}, \, \beta = 105.36^\circ $. Hydrogen-bonding networks involve the aminium, carboxy, and nitrate groups .
- Key Differences : The phenyl group introduces aromaticity and steric bulk, while the nitrate counterion enhances solubility in polar solvents.
(S)-(−)-1-Phenylethanaminium hexanoate
- Structure: A chiral aminium salt with a hexanoate counterion.
- Crystal Packing: Forms $ N-H\cdots O $ hydrogen-bonded chains along the $ c $-axis. The hexanoate’s aliphatic chain increases hydrophobicity compared to nitrate .
- Key Differences : The long-chain carboxylate influences solubility and intermolecular interactions, contrasting with the shorter carboxy group in 1-Carboxy-2-selanylethanaminium.
Hypothetical Sulfur Analog: 1-Carboxy-2-sulfanylethanaminium
- Expected Properties: The sulfanyl (-S-) group would confer higher bond strength and lower polarizability than selenium. Thiols (pKa ~10) are less acidic than selenols (pKa ~5), affecting deprotonation and reactivity in biological systems.
Physicochemical Properties
Hydrogen Bonding and Crystal Packing
- 2-Carboxy-1-phenylethanaminium nitrate : Strong $ N-H\cdots O $ and $ O-H\cdots O $ bonds stabilize the lattice, with bond lengths ~1.8–2.2 Å .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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